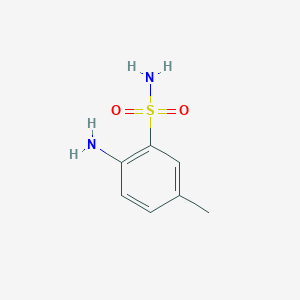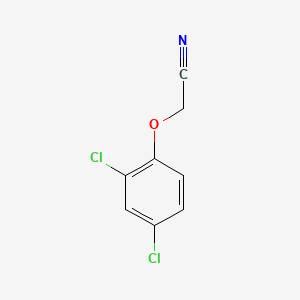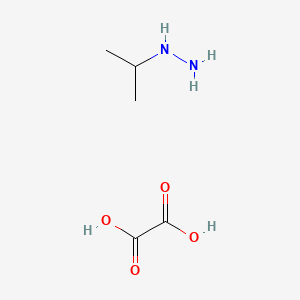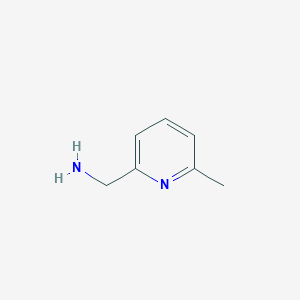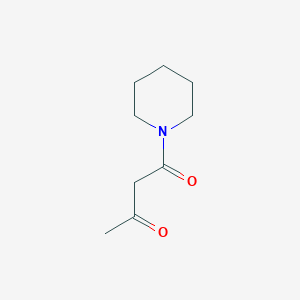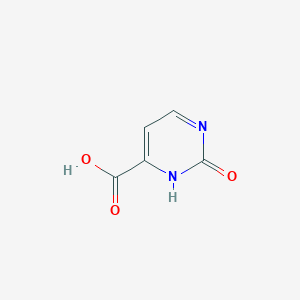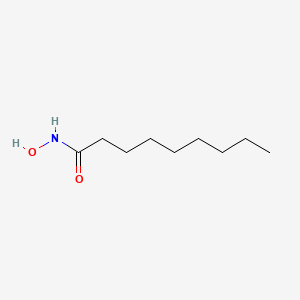
N-Hydroxynonanamide
Descripción general
Descripción
N-Hydroxynonanamide, also known as nonanohydroxamic acid, is an organic compound with the molecular formula C9H19NO2. It is a hydroxamic acid derivative, characterized by the presence of a hydroxylamine functional group attached to a nonanamide backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Aplicaciones Científicas De Investigación
N-Hydroxynonanamide has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for metal ions and as a reagent in organic synthesis.
Biology: It has been studied for its potential as an inhibitor of metalloproteinases, which are enzymes involved in various biological processes.
Medicine: Research has explored its use in cancer therapy due to its ability to inhibit certain enzymes involved in tumor growth.
Industry: It is employed in the mining industry as a flotation agent for the separation of minerals.
Mecanismo De Acción
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Pharmacokinetics
N-Hydroxynonanamide has distinct pharmacokinetic properties. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for understanding its bioavailability . The compound has a molecular weight of 173.253 Da, and its polar surface area is 49 Å . These properties can influence its absorption and distribution within the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the compound’s action can be affected by the pH of the environment, temperature, and presence of other molecules.
Análisis Bioquímico
Biochemical Properties
N-Hydroxynonanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with flavin-dependent monooxygenases, which are enzymes that catalyze the hydroxylation of amines. These enzymes use molecular oxygen to introduce a hydroxyl group into this compound, converting it into a more reactive intermediate. This interaction is crucial for the formation of secondary metabolites, such as siderophores and antimicrobial agents .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to flavin-dependent monooxygenases, leading to the activation of these enzymes. This binding interaction facilitates the hydroxylation of this compound, resulting in the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, leading to the production of various secondary metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term effects on cellular function have also been observed, with prolonged exposure to this compound resulting in changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing the production of certain secondary metabolites. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have also been observed, where a certain dosage level is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as flavin-dependent monooxygenases, which catalyze its hydroxylation. This reaction is a key step in the formation of secondary metabolites. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can also be influenced by its interactions with other biomolecules, which can affect its accumulation and overall bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications. This localization is important for its activity and function, as it allows this compound to interact with specific biomolecules and participate in localized biochemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Hydroxynonanamide can be synthesized through several methods. One common approach involves the reaction of nonanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps, such as recrystallization or distillation, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Hydroxynonanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Production of primary amines or hydroxylamines.
Substitution: Generation of substituted amides or esters.
Comparación Con Compuestos Similares
N-Hydroxynonanamide can be compared with other hydroxamic acids, such as:
N-Hydroxyacetamide: Similar in structure but with a shorter carbon chain.
N-Hydroxybenzamide: Contains an aromatic ring, providing different chemical properties.
N-Hydroxycaprylamide: Similar in structure but with an eight-carbon chain.
Uniqueness: this compound is unique due to its specific chain length, which provides distinct chemical and physical properties compared to other hydroxamic acids. Its ability to chelate metal ions and inhibit metalloproteinases makes it particularly valuable in various applications.
Propiedades
IUPAC Name |
N-hydroxynonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-9(11)10-12/h12H,2-8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXAQYGJCVUJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942259 | |
| Record name | N-Hydroxynonanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20190-95-8 | |
| Record name | N-Hydroxynonanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20190-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanamide, N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020190958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxynonanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


